molecular formula C22H19N3O4 B2509762 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid CAS No. 2445792-59-4

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid

Cat. No.: B2509762
CAS No.: 2445792-59-4
M. Wt: 389.411
InChI Key: YMOUHJRSCSPVRP-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . It also contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Scientific Research Applications

  • Protection of Hydroxy-Groups

    The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid, is used to protect hydroxy-groups in conjunction with acid- and base-labile protecting groups. It's particularly notable for its convenience in removal while maintaining the integrity of other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Thiazole-Carboxylic Acid

    The compound plays a role in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in the construction of complex molecules (Le & Goodnow, 2004).

  • Conformation and Stacking

    9-Oxo-9H-fluorene-1-carboxylic acid, closely related to the compound , adopts a planar conformation with internal hydrogen bonding. Its molecular stacking properties have been characterized, contributing to the understanding of molecular interactions in solid states (Coté, Lalancette, & Thompson, 1996).

  • Fluorescent Dye Applications

    The compound's derivatives have been used to create highly fluorescent dyes with a rigid pyrazoolympicene backbone, contributing to the field of sensing and imaging through their bright fluorescence and reactivity in different environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

  • Solid-Phase Synthesis of Hydroxamic Acids

    Utilized in the synthesis of structurally diverse N-substituted hydroxamic acids through solid-phase synthesis, demonstrating its versatility in facilitating complex chemical reactions (Mellor & Chan, 1997).

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-20(27)22(25-11-5-10-23-25)13-24(14-22)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-11,19H,12-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUHJRSCSPVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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